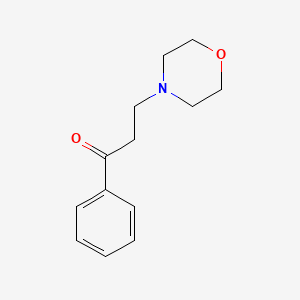

3-Morpholino-1-phenylpropan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-yl-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14/h1-5H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFXUDYTHVEYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328232 | |

| Record name | 3-morpholino-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2298-48-8 | |

| Record name | 3-morpholino-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Morpholino-1-phenylpropan-1-one

Abstract

3-Morpholino-1-phenylpropan-1-one, also known as 3-Morpholinopropiophenone, is a synthetic organic compound classified as a Mannich base.[1] Structurally, it features a phenyl ketone group connected to a morpholine ring via a three-carbon aliphatic chain. This unique architecture makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules and pharmaceutical agents.[2] Its synthesis is a classic example of the Mannich reaction, a fundamental three-component condensation that forms a β-amino carbonyl compound.[1][3] This guide provides a comprehensive overview of the chemical properties, synthesis, mechanistic pathways, and applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its application in synthesis and biological screening. This compound is an achiral molecule with the chemical formula C₁₃H₁₇NO₂.[4] Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-morpholin-4-yl-1-phenylpropan-1-one | [5] |

| Synonyms | 3-Morpholinopropiophenone, β-Morpholinopropiophenone | [4] |

| CAS Number | 2298-48-8 | [5] |

| Molecular Formula | C₁₃H₁₇NO₂ | [5][6] |

| Molecular Weight | 219.28 g/mol | [5][6] |

| Melting Point | 87.66 °C (Predicted); 178-180 °C (Reported) | [6][7] |

| Boiling Point | 356.9 °C (Predicted) | [6][7] |

| pKa (Predicted) | 6.58 ± 0.10 | [7] |

| InChIKey | FUFXUDYTHVEYBS-UHFFFAOYSA-N | [4][5] |

| SMILES | C1COCCN1CCC(=O)C2=CC=CC=C2 | [4][6] |

Note: Physical properties such as melting and boiling points can vary based on experimental conditions and purity. Predicted values are computationally derived.

Synthesis and Mechanistic Insight: The Mannich Reaction

The primary route for synthesizing this compound is the Mannich reaction. This reaction is a cornerstone of organic chemistry for C-C bond formation and involves the aminoalkylation of a compound containing an active hydrogen.[8] In this specific case, the reactants are acetophenone (the active hydrogen compound), formaldehyde (the aldehyde), and morpholine (the secondary amine).[1][9]

Causality of Reagent Choice

-

Acetophenone: Provides the enolizable ketone, which contains the acidic α-protons necessary to act as a nucleophile.[3]

-

Formaldehyde: As a non-enolizable aldehyde, it readily reacts with the amine to form the key electrophilic intermediate.[1]

-

Morpholine: A secondary amine that forms a stable iminium ion intermediate, which is crucial for the subsequent nucleophilic attack by the enolized acetophenone.[3] The use of the amine as its hydrochloride salt is common to maintain acidic conditions, which catalyze the reaction.[9]

Reaction Mechanism

The reaction proceeds through two main stages under acidic conditions:

-

Formation of the Eschenmoser-like salt (Iminium Ion): Morpholine first attacks the carbonyl carbon of formaldehyde. Subsequent protonation and dehydration yield a highly electrophilic iminium ion.[3] This step is critical as it creates a potent electrophile required for the C-C bond formation.

-

Nucleophilic Attack: Acetophenone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic carbon of the iminium ion.[3] A final deprotonation step regenerates the carbonyl group and yields the final product, the β-amino carbonyl compound known as a Mannich base.[1]

Caption: Figure 1: Mechanism of the Mannich Reaction.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established methodologies for Mannich reactions involving acetophenone derivatives.[10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), morpholine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq) in a suitable solvent such as ethanol or isopropanol.

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) to ensure the medium is acidic, which facilitates both iminium ion formation and ketone enolization.

-

Reflux: Heat the mixture to reflux (typically 80-100°C) and maintain for 2-4 hours.[10] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the hydrochloride salt.

-

Purification: Collect the crude product by vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials. Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain the purified this compound hydrochloride.

-

Free Base Conversion (Optional): To obtain the free base, dissolve the hydrochloride salt in water, basify with an aqueous solution of sodium carbonate or sodium hydroxide until pH > 9, and extract with an organic solvent like dichloromethane or ethyl acetate.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

Caption: Figure 2: Synthesis & Purification Workflow.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include:

-

A multiplet in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the phenyl group protons.[12]

-

Two triplets in the aliphatic region (approx. 2.8-3.5 ppm), each integrating to 2H, representing the two methylene groups (-CH₂-CH₂-) of the propane chain. The triplet splitting pattern confirms their adjacency.

-

Signals corresponding to the morpholine ring protons, typically appearing as two multiplets or broad singlets around 2.4-2.6 ppm and 3.6-3.8 ppm.[13]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1680-1700 cm⁻¹, characteristic of an aryl ketone carbonyl (C=O) stretch.[14] Additional peaks corresponding to C-H bonds (aromatic and aliphatic) and C-N/C-O bonds of the morpholine ring would also be present.

Applications in Research and Drug Development

Mannich bases like this compound are versatile scaffolds in medicinal chemistry.[2]

Intermediate for Pharmacologically Active Molecules

The true value of this compound lies in its role as a synthetic intermediate. The ketone and tertiary amine functionalities serve as handles for further chemical modifications.

-

Reduction: The ketone can be reduced to a secondary alcohol, yielding a 3-morpholino-1-phenylpropan-1-ol derivative.[11] Such amino alcohols are precursors to important drugs, including antidepressants like Fluoxetine.[11]

-

Structural Scaffold: The overall structure belongs to the cathinone backbone, which is known for psychoactive properties.[15][16] While this specific compound is not widely reported as a psychoactive substance itself, its derivatives are of interest in neuroscience research. For example, related compounds like 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP) have been identified as new psychoactive substances (NPS).[15][17]

-

Cytotoxic Agents: The β-amino ketone framework is a feature in some compounds designed as cytotoxic agents for cancer research. The addition of a tertiary amine side chain has been shown to improve the cytotoxic effects of certain compounds on breast cancer cells.[18]

Biological Activity

Recent research has indicated that this compound itself may possess biological activity. It has been described as a potent inhibitor of HepG2 (human hepatoma) and microglia cells.[6] It is reported to inhibit the production of pro-inflammatory cytokines, suggesting potential anti-inflammatory applications.[6]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated area, preferably a fume hood.[19][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[22]

-

Toxicological Data: While comprehensive toxicological data is not available, it should be handled with the assumption that it may cause skin, eye, and respiratory tract irritation.[19][23] In case of contact, flush the affected area with plenty of water and seek medical attention.[21]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[19]

Conclusion

This compound is a classic Mannich base with well-defined chemical properties and a straightforward, robust synthesis. Its primary importance for researchers lies in its utility as a versatile synthetic intermediate. The presence of both a reactive ketone and a modifiable morpholine group provides two distinct points for chemical elaboration, making it a valuable building block in the synthesis of complex pharmaceutical targets, particularly in the fields of neuroscience and oncology. As research continues, direct biological activities, such as its noted anti-inflammatory potential, may open new avenues for its application in drug discovery pipelines.

References

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Benzoylacetone. Retrieved from [Link]

-

Yen, Y. T., et al. (2024). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance. Forensic Science International. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 3-Phenyl-1-propanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoylacetone. Retrieved from [Link]

-

UPSpace. (n.d.). Molecular modelling and crystallographic investigation of novel synthetic cathinone 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP). Retrieved from [Link]

-

The Center for Forensic Science Research & Education. (2024). NPS Discovery — New Drug Monograph 2024 MMMP. Retrieved from [Link]

- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

-

National Institute of Standards and Technology (NIST). (n.d.). 3-Phenylpropanol - NIST WebBook. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Retrieved from [Link]

-

ResearchGate. (n.d.). The Use of MPS in Three Rs and Regulatory Applications: Perspectives From Developers on Stakeholder Responsibilities. Retrieved from [Link]

-

PMC - NIH. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

-

YouTube. (2024). Proton NMR - 1-phenylpropan-1-one. Retrieved from [Link]

- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

PMC - PubMed Central. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6. IR spectrum of 1-phenyl-1-propanone (1a). Retrieved from [Link]

-

E-Scentials. (n.d.). Phenylpropanol EHG - SDS (Safety Data Sheet). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Morpholin-4-yl)-1-phenylpropan-1-one--hydrogen bromide (1/1). Retrieved from [Link]

Sources

- 1. Mannich Reaction | Thermo Fisher Scientific - RU [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. GSRS [precision.fda.gov]

- 5. This compound | C13H17NO2 | CID 408261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. This compound CAS#: 2298-48-8 [m.chemicalbook.com]

- 8. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 11. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. 1-Phenyl-1-propanol(93-54-9) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. cfsre.org [cfsre.org]

- 18. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 3-Morpholino-1-phenylpropan-1-one (CAS: 2298-48-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Morpholino-1-phenylpropan-1-one, a molecule of significant interest in medicinal chemistry and pharmacological research. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential as a modulator of inflammatory pathways. This document is intended to serve as a practical resource for researchers actively engaged in the fields of drug discovery and development.

Core Identity and Significance

This compound, also known as β-Morpholinopropiophenone, is a Mannich base characterized by a phenylpropanone backbone with a morpholine moiety.[1] Its chemical structure makes it a valuable scaffold in organic synthesis and a subject of investigation for its biological activities. Notably, this compound has been identified as a potent inhibitor of pro-inflammatory cytokine production in various cell types, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.[2] Furthermore, its structural similarity to intermediates used in the synthesis of established pharmaceuticals, such as Fluoxetine, underscores its importance as a versatile building block in medicinal chemistry.[3]

Table 1: Chemical and Physical Properties of this compound [1][4][5][6]

| Property | Value |

| CAS Number | 2298-48-8 |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | 3-(morpholin-4-yl)-1-phenylpropan-1-one |

| Melting Point | 178-180°C |

| Boiling Point | 356.9 ± 27.0 °C (Predicted) |

| Density | 1.085 g/cm³ |

| pKa | 6.58 ± 0.10 (Predicted) |

| Storage Temperature | 2-8°C |

| SMILES | C1COCCN1CCC(=O)C2=CC=CC=C2 |

Synthesis via the Mannich Reaction: A Self-Validating Protocol

The primary and most efficient route for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (morpholine).[7][8] The causality behind this choice of reaction lies in its atom economy and the direct formation of the desired β-amino ketone. The following protocol is designed to be a self-validating system, with clear steps and checkpoints for researchers.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Morpholine

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium hydroxide solution

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of acetophenone, paraformaldehyde, and morpholine in ethanol.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture. The acid protonates the formaldehyde and morpholine, facilitating the formation of the electrophilic Eschenmoser's salt intermediate.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a sodium hydroxide solution.

-

Extraction: Extract the product into diethyl ether. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Pharmacological Profile: A Putative Anti-Inflammatory Agent

Emerging evidence suggests that this compound possesses anti-inflammatory properties. Specifically, it has been shown to inhibit the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated human hepatoma (HepG2) and microglia cells.[2]

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While the precise molecular targets are still under investigation, a plausible mechanism of action for the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] The NF-κB pathway is a central regulator of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for IL-6 and TNF-α.[9]

The proposed mechanism involves the following steps:

-

Stimulus: In an inflammatory state, stimuli such as LPS bind to Toll-like receptors (TLRs) on the cell surface.

-

Signal Transduction: This binding initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[4]

-

IκBα Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[9]

-

NF-κB Translocation: The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines like IL-6 and TNF-α.[4]

This compound may exert its inhibitory effects at one or more points in this pathway, potentially by directly or indirectly inhibiting the IKK complex or by preventing the nuclear translocation of NF-κB.

Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.

Practical Applications and Experimental Workflows

Given its potential anti-inflammatory properties, this compound is a valuable tool for researchers studying inflammation and related diseases. The following is a generalized workflow for evaluating the anti-inflammatory activity of this compound in a cell-based assay.

Experimental Protocol: In Vitro Cytokine Inhibition Assay

Cell Line: THP-1 (human monocytic cell line) or primary peripheral blood mononuclear cells (PBMCs).

Materials:

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

ELISA kits for human IL-6 and TNF-α

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

-

Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[10][11]

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the compound compared to the LPS-stimulated control. Determine the IC₅₀ value for each cytokine.

Conclusion and Future Directions

This compound represents a promising chemical entity with demonstrable anti-inflammatory potential. Its straightforward synthesis via the Mannich reaction and its inhibitory effect on key pro-inflammatory cytokines make it an attractive candidate for further investigation. Future research should focus on elucidating the precise molecular targets within the NF-κB signaling pathway and evaluating its efficacy and safety in preclinical in vivo models of inflammatory diseases. The insights provided in this guide are intended to facilitate and inspire such research endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). NF-κB Small Molecule Guide. Retrieved from [Link]

-

Wang, X., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Assay and Drug Development Technologies, 9(4), 358–367. Retrieved from [Link]

-

MDPI. (2020). Small Molecule NF-κB Pathway Inhibitors in Clinic. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous detection of IL-6 and TNF- α using the prepared. Retrieved from [Link]

-

Szakács, Z., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3326. Retrieved from [Link]

-

Farmacia. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]

-

Frontiers. (2018). Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma. Retrieved from [Link]

-

NIH. (2015). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 20(7), 12191–12211. Retrieved from [Link]

-

MDPI. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

-

MDPI. (2021). In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. Retrieved from [Link]

-

SUST Repository. (n.d.). Mannich Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of the NF-κB signaling pathway by small-molecule inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

NIH. (2008). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. BMC Pregnancy and Childbirth, 8, 11. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF NOVEL MANNICH BASES ON THE BASE OF 1-PHENOXY-3-PROPYLTHIOPROPANE-2-OL AND SECONDARY AMINES. Retrieved from [Link]

-

ResearchGate. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

-

MDPI. (2020). The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. Retrieved from [Link]

-

ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... Retrieved from [Link]

-

Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]

Sources

- 1. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C13H17NO2 | CID 408261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2298-48-8|this compound|BLD Pharm [bldpharm.com]

- 7. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 8. oarjbp.com [oarjbp.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Morpholino-1-phenylpropan-1-one and its Derivatives

This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and practical application of 3-Morpholino-1-phenylpropan-1-one and its derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document emphasizes the scientific rationale behind the synthetic protocols, ensuring both reproducibility and a deep understanding of the core chemistry.

Introduction: The Significance of β-Amino Ketones

This compound belongs to the class of compounds known as Mannich bases, or β-amino carbonyl compounds.[1] These structures are of profound interest in medicinal chemistry and pharmaceutical development due to their versatile biological activities and their utility as key synthetic intermediates.[2][3] The morpholine moiety, a privileged scaffold in drug discovery, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[4] The core structure serves as a template for a vast array of derivatives with potential applications ranging from antimicrobial to anticancer agents.[5][6]

The primary and most efficient route to this class of compounds is the Mannich reaction, a classic three-component condensation that forms a carbon-carbon bond via an aminoalkylation process.[2][7]

The Core Synthetic Strategy: The Mannich Reaction

The Mannich reaction is a powerful tool in organic synthesis that involves the condensation of a compound with an active hydrogen atom, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[8] In the context of our target molecule, the reactants are:

-

Active Hydrogen Compound: Acetophenone (provides the enolizable α-proton).

-

Aldehyde: Formaldehyde (often used as its polymer, paraformaldehyde, or aqueous solution, formalin).

-

Secondary Amine: Morpholine.

The overall transformation can be depicted as follows:

Figure 1. General scheme for the Mannich reaction synthesis of this compound.

Figure 1. General scheme for the Mannich reaction synthesis of this compound.

This reaction is typically performed under acidic conditions, often by using the hydrochloride salt of the amine, which helps to catalyze the reaction and maintain the necessary equilibrium.[8]

Reaction Mechanism: A Step-by-Step Analysis

Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process involves two main stages.[9]

Stage 1: Formation of the Eschenmoser-like Salt (Iminium Ion) The reaction begins with the nucleophilic addition of the secondary amine (morpholine) to the carbonyl group of formaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to generate a highly electrophilic iminium ion.[8][9] This ion is the key intermediate that will be attacked by the enolized ketone.

Stage 2: Nucleophilic Attack by the Enol Under the acidic reaction conditions, the acetophenone exists in equilibrium with its enol tautomer. The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[9] This step forms the crucial C-C bond. A final deprotonation step regenerates the ketone carbonyl and yields the final product, the β-amino ketone or Mannich base.

The following diagram illustrates this mechanistic pathway:

Detailed Experimental Protocol

This protocol provides a reliable method for the laboratory-scale synthesis of this compound hydrochloride. The hydrochloride salt is often preferred as it is typically a stable, crystalline solid that is easier to handle and purify than the free base.[4]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Acetophenone | 120.15 | 50 | 6.0 g (5.8 mL) |

| Morpholine HCl | 123.57 | 55 | 6.8 g |

| Paraformaldehyde | (CH₂O)n | 60 | 1.8 g |

| Ethanol | 46.07 | - | 25 mL |

| Hydrochloric Acid (conc.) | 36.46 | - | A few drops |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (50 mmol), morpholine hydrochloride (55 mmol), paraformaldehyde (60 mmol), and ethanol (25 mL).

-

Catalysis: Add 2-3 drops of concentrated hydrochloric acid to the mixture. This ensures the reaction medium remains acidic, which is crucial for both iminium ion formation and ketone enolization.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a solvent system like ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is generally complete within 3-5 hours.

-

Work-up & Isolation:

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.

-

Collect the resulting white crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Yield & Characterization: The expected yield of the purified product is typically in the range of 70-85%. The final product should be characterized to confirm its identity and purity.

Characterization of the Product

Verifying the structure and purity of the synthesized compound is a critical, self-validating step.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

FT-IR Spectroscopy: Look for characteristic peaks: a strong carbonyl (C=O) stretch around 1680 cm⁻¹, C-N stretching, and C-O-C stretching from the morpholine ring.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Key expected signals (for the free base in CDCl₃) include:

-

Aromatic protons (phenyl group): ~7.4-8.0 ppm.

-

Morpholine protons (-O-CH₂-): ~3.7 ppm (triplet).

-

Morpholine protons (-N-CH₂-): ~2.5 ppm (triplet).

-

Protons on the propane backbone (-CO-CH₂- and -CH₂-N-): These often appear as two distinct triplets around 2.9-3.2 ppm.[10]

-

-

¹³C NMR Spectroscopy: Confirms the carbon skeleton, with the carbonyl carbon appearing significantly downfield (~198-200 ppm).[11]

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming the successful condensation.

Synthesis of Derivatives: Expanding the Chemical Space

The true power of the Mannich reaction lies in its flexibility for creating a diverse library of derivatives.[12] Modifications can be made to all three components:

-

Varying the Ketone: Substituting acetophenone with other enolizable ketones (e.g., 4'-methoxyacetophenone, 4'-chloroacetophenone, or even aliphatic ketones) will produce derivatives with modified phenyl rings or alkyl chains.[7] This is a primary strategy for structure-activity relationship (SAR) studies in drug discovery.[13]

-

Varying the Amine: Replacing morpholine with other secondary amines (e.g., piperidine, pyrrolidine, N-methylpiperazine) allows for the introduction of different heterocyclic systems, which can significantly impact biological activity and physicochemical properties.[11]

-

Varying the Aldehyde: While formaldehyde is most common, other non-enolizable aldehydes like benzaldehyde can be used, leading to more complex structures with an additional phenyl group on the propane backbone.[7]

The general workflow for synthesizing these derivatives remains consistent with the protocol described above, with minor adjustments to reaction times and purification methods as needed.

Applications in Drug Development

Mannich bases of this type are precursors to a wide range of pharmacologically active molecules. The β-amino ketone functionality is a versatile handle for further chemical transformations. For example, reduction of the ketone yields γ-amino alcohols, which are important intermediates for drugs like Fluoxetine and Atomoxetine.[14][15] The inherent biological activities of these compounds are also actively being explored, with studies reporting potential antimicrobial, anti-inflammatory, and cytotoxic effects.[13][16][17]

References

-

PMC - PubMed Central.

-

Google Patents.

-

Trade Science Inc..

-

Google Patents.

-

PMC - NIH.

-

Wikipedia.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

PMC - NIH.

-

ResearchGate.

-

ResearchGate.

-

BenchChem.

-

Scientific & Academic Publishing.

-

ResearchGate.

-

AdiChemistry.

-

PubMed.

-

ResearchGate.

-

Thermo Fisher Scientific - US.

-

Google Patents.

-

Bentham Science Publishers.

Sources

- 1. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oarjbp.com [oarjbp.com]

- 8. adichemistry.com [adichemistry.com]

- 9. Mannich reaction - Wikipedia [en.wikipedia.org]

- 10. Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes [article.sapub.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 15. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 16. Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid Phloretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academicjournals.org [academicjournals.org]

Unraveling the Anti-Inflammatory Potential of Phenylpropanones: A Mechanistic Exploration

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenylpropan-1-one backbone, a core structure in a diverse array of organic molecules, has garnered significant attention for its prevalence in biologically active compounds. This guide delves into the mechanistic underpinnings of its derivatives' anti-inflammatory properties, with a particular focus on their action in microglia, the resident immune cells of the central nervous system. While direct, peer-reviewed evidence for the specific molecule 3-Morpholino-1-phenylpropan-1-one is not extensively documented in publicly accessible literature, claims from commercial suppliers suggest it is a potent inhibitor of pro-inflammatory cytokines in both microglia and HepG2 human hepatoma cells.[1] This guide will, therefore, present a well-supported, hypothesized mechanism for this specific compound, grounded in the established activities of structurally related propiophenone and chalcone derivatives. We will explore the pivotal role of the NF-κB and MAPK signaling pathways and provide detailed experimental protocols to empower researchers in this promising field of drug discovery.

Introduction: The Propiophenone Scaffold in Medicinal Chemistry

The propiophenone scaffold (1-phenylpropan-1-one) is a privileged structure in medicinal chemistry, serving as a foundational element for numerous synthetic compounds with a broad spectrum of pharmacological activities. Its derivatives have been investigated for applications ranging from central nervous system agents to cytotoxic and anti-inflammatory therapies.[2] The inherent versatility of this chemical backbone allows for substitutions that can dramatically modulate its biological effects. The addition of a morpholine ring, as seen in this compound, is of particular interest due to the morpholine moiety's frequent inclusion in bioactive molecules to improve pharmacokinetic properties and confer specific biological activities.[3] This guide focuses on the compelling, albeit currently under-documented, anti-inflammatory potential of this class of molecules.

The Central Role of Microglia in Neuroinflammation

Microglia are the primary immune effector cells within the central nervous system (CNS). In response to pathogens or injury, they transition from a resting, ramified state to an activated, amoeboid phenotype. This activation, while crucial for clearing debris and pathogens, can become dysregulated, leading to chronic neuroinflammation—a key factor in the pathogenesis of numerous neurodegenerative diseases. Activated microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4] Consequently, the modulation of microglial activation represents a critical therapeutic strategy for mitigating neuroinflammation.

Hypothesized Mechanism of Action of this compound

Based on preliminary, non-peer-reviewed information suggesting that this compound inhibits the production of TNF-α, IL-6, and IL-8 in microglia, and drawing upon the established mechanisms of related compounds, we can construct a plausible hypothesis for its mode of action.[1] It is proposed that this compound exerts its anti-inflammatory effects by targeting key intracellular signaling pathways that regulate the expression of these pro-inflammatory cytokines. The most probable targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central hubs in the inflammatory response.

The NF-κB Signaling Pathway: A Prime Target

The NF-κB family of transcription factors are master regulators of inflammation.[5] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[6] This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to the promoters of target genes, initiating the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[7] It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting IKK activation or the degradation of IκBα, thereby preventing NF-κB nuclear translocation.

The MAPK Signaling Pathway: A Parallel Route to Inflammation

The MAPK family, including p38 and JNK, represents another critical signaling route in the inflammatory response of microglia. LPS stimulation also activates these kinases, which in turn can activate other transcription factors or work in concert with the NF-κB pathway to amplify the inflammatory response. Studies on benzylideneacetophenone derivatives, which share the core phenylpropanone structure, have demonstrated that their anti-inflammatory effects are mediated through the inhibition of JNK and ERK MAPK phosphorylation, which subsequently prevents NF-κB/p65 nuclear translocation.

Below is a diagram illustrating the hypothesized signaling pathway and the potential points of intervention for this compound.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biological activity of 3-Morpholino-1-phenylpropan-1-one

An In-Depth Technical Guide to the Biological Activity of 3-Morpholino-1-phenylpropan-1-one

Authored by: A Senior Application Scientist

Abstract

This compound, a Mannich base derived from acetophenone, represents a significant scaffold in medicinal chemistry. Its structural simplicity belies a complex and multifaceted pharmacological profile. This technical guide provides a comprehensive analysis of the known biological activities of this compound, delving into its anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. We will explore the underlying mechanisms of action, present quantitative data, and provide detailed, field-proven experimental protocols for researchers to validate and expand upon these findings. The narrative is structured to offer not just data, but a causal understanding of experimental design and mechanistic pathways, reflecting the synthesis of technical accuracy with practical, application-focused insights.

Introduction: The Chemical and Pharmacological Significance

This compound, with the IUPAC name 3-morpholin-4-yl-1-phenylpropan-1-one, is a classic example of a β-aminoketone, more commonly known as a Mannich base.[1] These compounds are synthesized via the Mannich reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[2] The core structure, featuring a phenylpropanone backbone and a morpholine ring, serves as a versatile pharmacophore that has been explored for a wide array of therapeutic applications.[3][4]

The biological reactivity of Mannich bases is often attributed to their ability to act as Michael acceptors after deamination, allowing them to interact with various biological nucleophiles.[4][5] This inherent reactivity, combined with the specific stereoelectronic properties conferred by the phenyl and morpholino moieties, makes this compound a subject of significant interest for drug development professionals. This guide synthesizes the current understanding of its biological activities, providing a foundational resource for researchers in pharmacology and medicinal chemistry.

Synthesis and Physicochemical Profile

The synthesis of this compound is typically achieved through the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this case, acetophenone (the carbonyl compound with an acidic α-hydrogen), formaldehyde (the aldehyde), and morpholine (the secondary amine) are reacted, usually in the presence of an acid catalyst like hydrochloric acid, to yield the target compound.[6]

General Synthesis Workflow

The causality behind this one-pot reaction lies in the initial formation of a highly reactive Eschenmoser's salt-like iminium cation from formaldehyde and morpholine. Acetophenone is then converted to its enol form under acidic conditions, which subsequently acts as a nucleophile, attacking the iminium ion to form the final β-aminoketone product. The choice of an acid catalyst is critical as it facilitates both enolization and iminium ion formation.

Caption: Generalized workflow for the Mannich reaction synthesis.

Physicochemical Properties

A clear understanding of the compound's properties is essential for designing pharmacological and toxicological studies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 219.28 g/mol | PubChem[1] |

| IUPAC Name | 3-morpholin-4-yl-1-phenylpropan-1-one | PubChem[1] |

| CAS Number | 2298-48-8 | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Multifaceted Biological Activities

The pharmacological interest in this compound stems from its diverse range of biological effects, which are detailed below.

Anticancer and Cytotoxic Potential

A significant body of research points to the cytotoxic properties of Mannich bases against various cancer cell lines.[2][3][7] this compound has been specifically identified as a potent inhibitor of HepG2 (human hepatoma) and microglia cells.[8]

Mechanistic Insights: The anticancer activity of related Mannich bases has been linked to several mechanisms. One prominent hypothesis involves the inhibition of DNA topoisomerases, enzymes critical for managing DNA topology during replication and transcription.[3] For instance, certain 1-aryl-3-phenethylamino-1-propanone derivatives demonstrated cytotoxicity against PC-3 prostate cancer cells with IC50 values ranging from 8.2 to 32.1 µM and interfered with DNA topoisomerase I activity.[3] Additionally, the pro-apoptotic activity of these compounds is a key area of investigation. The α,β-unsaturated ketone moiety, which can be formed via deamination, is a reactive species capable of alkylating cellular nucleophiles like glutathione, leading to increased oxidative stress and induction of apoptosis.[7]

Caption: Postulated anticancer mechanisms of action.

Anti-inflammatory and Neuroprotective Activity

Chronic inflammation and neuroinflammation are key pathological features of many neurodegenerative diseases.[9] this compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8), in microglia cells.[8] Microglia are the resident immune cells of the central nervous system (CNS), and their over-activation contributes to neuronal damage.

Mechanistic Insights: The inhibition of these cytokines suggests an upstream modulation of inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of inflammatory gene expression.[9] Furthermore, related 1,3-diphenylpropan-1-one structures have been shown to act as allosteric modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR).[10] This receptor is a key component of the "cholinergic anti-inflammatory pathway," and its activation can suppress cytokine release, highlighting a potential mechanism for the observed anti-inflammatory effects and suggesting a neuroprotective role. Compounds that act as positive allosteric modulators (PAMs) of this receptor have shown analgesic and antioxidant activities.[10]

Caption: Anti-inflammatory signaling pathway inhibition.

Antimicrobial Activity

The phenylpropanoid scaffold is found in many natural compounds with known antimicrobial properties.[11] While direct and extensive studies on this compound are limited, the broader class of Mannich bases and related phenylpropane derivatives consistently exhibits antimicrobial activity.[2][12][13]

Mechanistic Insights: The proposed mechanisms for antimicrobial action are varied. For some bacteria, these compounds can interfere with the integrity of the cell membrane. A particularly compelling mechanism is the inhibition of bacterial communication systems, known as quorum sensing (QS). For example, the related compound 3-phenylpropan-1-amine was found to inhibit biofilm formation and the production of virulence factors in Serratia marcescens by occluding its QS system.[14] This anti-virulence approach is highly attractive as it may exert less selective pressure for the development of resistance compared to traditional bactericidal agents.

Key Experimental Protocols

To ensure scientific integrity and provide a practical framework for researchers, this section details standardized, self-validating protocols for assessing the core biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. It is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, ATCC HB-8065) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium + DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Quantification of Pro-inflammatory Cytokines via ELISA

Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for detecting and quantifying a target protein (e.g., TNF-α) in a sample. This protocol uses a "sandwich" ELISA, where the target cytokine is captured between two specific antibodies, and a conjugated enzyme provides a measurable signal.

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Culture a microglial cell line (e.g., BV-2) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce Inflammation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce cytokine production. Include a negative control (no LPS) and a positive control (LPS without the compound).

-

Sample Collection: Centrifuge the plate to pellet any cells and collect the culture supernatant, which contains the secreted cytokines.

-

ELISA Procedure (using a commercial kit for TNF-α as an example):

-

Coating: Coat a 96-well ELISA plate with the capture antibody overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes.

-

Substrate Development: Wash the plate and add a chromogenic substrate like TMB (3,3’,5,5’-Tetramethylbenzidine). Incubate in the dark until a color develops.

-

Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

-

-

Data Acquisition: Read the absorbance at 450 nm.

-

Analysis: Generate a standard curve from the standards and use it to calculate the concentration of TNF-α in each sample.

Conclusion and Future Directions

This compound has emerged as a promising chemical entity with a diverse biological portfolio. Its activities as an anticancer, anti-inflammatory, and potentially antimicrobial agent make it a valuable lead compound for further development. The well-established synthetic route via the Mannich reaction allows for facile generation of analogs, opening avenues for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on several key areas:

-

In Vivo Validation: The promising in vitro results must be translated into animal models to assess efficacy, pharmacokinetics, and safety profiles.[15]

-

Mechanism Deconvolution: Further studies are required to definitively identify the molecular targets and signaling pathways modulated by this compound for each of its biological activities.

-

Lead Optimization: Systematic modification of the phenyl ring and exploration of other heterocyclic amines in place of morpholine could lead to second-generation compounds with improved therapeutic indices.

-

Combination Therapies: Investigating the synergistic potential of this compound with existing anticancer or anti-inflammatory drugs could provide new therapeutic strategies.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 408261, this compound. Retrieved from [Link].[1]

-

Ceylan, S., et al. (2013). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Medicinal Chemistry Research, 22(9), 4491-4500. Available from: [Link].[3]

-

Marques-Lopes, J., et al. (2016). 1,3-diphenylpropan-1-ones as allosteric modulators of α7 nACh receptors with analgesic and antioxidant properties. Future Medicinal Chemistry, 8(8), 847-861. Available from: [Link].[10]

-

Tchokouaha, L. R. F., et al. (2022). A New Antimicrobial Phenylpropanol from the Leaves of Tabernaemontana inconspicua Stapf. (Apocynaceae) Inhibits Pathogenic Gram-Negative Bacteria. Molecules, 27(2), 528. Available from: [Link].[12]

-

Gul, H. I., et al. (1998). Synthesis and bioactivity studies of Mannich bases derived from acetophenone. Arzneimittelforschung, 48(6), 668-672. Available from: [Link].[6]

-

Saeed, A., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology, 17(11), 1315-1332. Available from: [Link].[15]

-

Kolokythas, G., et al. (2022). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles. Organic Chemistry Frontiers, 9(12), 3291-3301. Available from: [Link].[5]

-

García-López, M. T., et al. (2022). Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. Foods, 11(19), 3122. Available from: [Link].[9]

-

Glavaš, M., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Royal Society Open Science, 5(11), 181250. Available from: [Link].[2]

-

Ilic, R., & Buchbauer, G. (2016). Biological Properties of Some Volatile Phenylpropanoids. Natural Product Communications, 11(1), 135-140. Available from: [Link].[11]

-

Sutton, K., & Hilliard, J. (2019). Antimicrobial compositions. Google Patents, WO2019090105A1. Available from: .[13]

-

Abdoulaye, I. A., & Guo, Y. J. (2016). A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives. Oxidative Medicine and Cellular Longevity, 2016, 8358519. Available from: [Link].[16]

-

Yin, L., et al. (2022). 3-Phenylpropan-1-Amine Enhanced Susceptibility of Serratia marcescens to Ofloxacin by Occluding Quorum Sensing. Microbiology Spectrum, 10(5), e01829-22. Available from: [Link].[14]

-

Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. Chemical Reviews, 117(1), 378-430. Available from: [Link].[7]

-

Al-Suhaimi, E. A., et al. (2023). Recent advances in biological applications of mannich bases — An overview. Results in Chemistry, 5, 100813. Available from: [Link].[4]

Sources

- 1. This compound | C13H17NO2 | CID 408261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]

- 5. A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. mdpi.com [mdpi.com]

- 10. 1,3-diphenylpropan-1-ones as allosteric modulators of α7 nACh receptors with analgesic and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A New Antimicrobial Phenylpropanol from the Leaves of Tabernaemontana inconspicua Stapf. (Apocynaceae) Inhibits Pathogenic Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2019090105A1 - Antimicrobial compositions - Google Patents [patents.google.com]

- 14. 3-Phenylpropan-1-Amine Enhanced Susceptibility of Serratia marcescens to Ofloxacin by Occluding Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Morpholino-1-phenylpropan-1-one: Synthesis, Chemical Properties, and Pharmacological Potential

Abstract

This technical guide provides a comprehensive review of 3-Morpholino-1-phenylpropan-1-one, a classic Mannich base derived from acetophenone. While direct pharmacological data on this specific molecule is limited, its true significance lies in its role as a versatile synthetic intermediate and as a representative scaffold for a class of compounds with broad biological activities. This document offers an in-depth exploration of its synthesis via the Mannich reaction, its physicochemical properties, and the extensive pharmacological landscape of its structural analogues. We delve into the anticonvulsant, antifungal, and cytotoxic potential of related acetophenone-derived Mannich bases, supported by quantitative structure-activity relationship (SAR) data. This guide is intended for researchers, chemists, and drug development professionals interested in leveraging the 3-morpholinopropiophenone scaffold for novel therapeutic discovery.

The Chemical Identity and Significance of this compound

This compound, also known as β-morpholinopropiophenone, belongs to the chemical class of Mannich bases. These compounds are β-amino ketones formed through the three-component condensation of a compound with an active hydrogen (in this case, acetophenone), an aldehyde (typically formaldehyde), and a primary or secondary amine (morpholine).[1][2] This reaction is a cornerstone of organic synthesis, valued for its efficiency in forming carbon-carbon bonds and introducing a solubilizing aminoalkyl group into a molecule.[3][4] The presence of the morpholine moiety often enhances the bioavailability and pharmacological profile of parent compounds.[3]

While this compound itself is primarily utilized as a synthetic intermediate, the broader family of acetophenone-derived Mannich bases exhibits a remarkable range of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and cytotoxic effects.[3][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 2298-48-8 | [6] |

| Molecular Formula | C₁₃H₁₇NO₂ | [6] |

| Molecular Weight | 219.28 g/mol | [6] |

| Melting Point | 178-180 °C (hydrochloride salt) | [6] |

| Boiling Point | 356.9 ± 27.0 °C (Predicted) | [6] |

| IUPAC Name | 3-(morpholin-4-yl)-1-phenylpropan-1-one | [6] |

Synthesis and Characterization

The primary route for synthesizing this compound is the classic Mannich reaction. This reaction proceeds through the formation of an electrophilic iminium ion from morpholine and formaldehyde, which is then attacked by the enol form of acetophenone.[4]

General Reaction Mechanism

The mechanism involves two key stages:

-

Iminium Ion Formation: The secondary amine (morpholine) performs a nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent dehydration under acidic conditions forms the reactive Eschenmoser's salt analogue, a morpholinomethylium ion.

-

Nucleophilic Attack: Acetophenone, in the presence of an acid catalyst, tautomerizes to its enol form. The electron-rich α-carbon of the enol then attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding the final β-amino ketone product after deprotonation.[4]

Caption: Figure 1: General Mechanism of the Mannich Reaction.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established procedures for the synthesis of analogous β-amino ketones.[6][7] The synthesis is typically performed using the hydrochloride salt of the amine for better stability and handling.

Materials:

-

Acetophenone

-

Morpholine hydrochloride (can be prepared by reacting morpholine with HCl)[8]

-

Paraformaldehyde (source of formaldehyde)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Ethanol (anhydrous)

-

Acetone

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), morpholine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).

-

Solvent and Catalyst Addition: Add anhydrous ethanol to the flask to create a stirrable slurry. Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Reflux: Heat the mixture to reflux using a heating mantle or steam bath for approximately 2-3 hours. The reaction mixture should become a clear, homogeneous solution as the reactants are consumed.[6]

-

Precipitation: After the reflux period, remove the flask from the heat and allow it to cool. Transfer the clear solution to an Erlenmeyer flask and cool it thoroughly in an ice bath.

-

Crystallization: Slowly add cold acetone to the cooled ethanol solution while stirring to precipitate the hydrochloride salt of the product. Continue cooling in the ice bath for an additional 30-60 minutes to ensure complete crystallization.[6]

-

Isolation and Purification: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold acetone to remove any unreacted starting materials or impurities.[6]

-

Drying: Dry the purified this compound hydrochloride product in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight. The expected melting point of the hydrochloride salt is in the range of 178-180°C.[6]

The Pharmacological Landscape of the Propiophenone Scaffold

While this compound is not a therapeutic agent itself, its core structure is a key pharmacophore. By modifying the phenyl ring, the morpholine ring, or the propanone backbone, researchers have developed a vast library of analogues with significant biological activities.

Anticonvulsant Activity

Mannich bases derived from acetophenones are a well-explored class of potential anticonvulsant agents.[5] Their activity is often evaluated in standard animal models, such as the maximal electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests activity against absence seizures.

A study on bis-Mannich bases of acetophenone revealed significant protection against MES-induced seizures.[5] The structure-activity relationship suggests that the nature of the aryl group and the amine are critical for activity.

Table 1: Anticonvulsant Activity of Acetophenone-Derived Mannich Base Analogues

| Compound ID | Aryl Group (Ar) | Amine | MES Protection (100 mg/kg, i.p., mice) | ED₅₀ (MES, mg/kg) | Reference |

| B2 | 4-Methylphenyl | Methylamine (bis) | 100% | 30.2 | [5] |

| B4 | 4-Chlorophenyl | Methylamine (bis) | 100% | 25.5 | [5] |

| 14 | 2-Bromophenyl (on succinimide) | 4-(4-Fluorophenyl)piperazine | High | 7.4 | [9] |

| Phenytoin | (Reference Drug) | N/A | High | 9.5 | [9] |

Data represents selected analogues to illustrate SAR trends. "bis" indicates a bis-Mannich base structure.

The data indicates that electron-donating (4-Methyl) and electron-withdrawing (4-Chloro) substituents on the phenyl ring can confer potent anticonvulsant activity. Notably, some derivatives show efficacy comparable to or greater than the established antiepileptic drug, Phenytoin.[9]

Antimicrobial and Antifungal Activity

The propiophenone scaffold is also a promising template for the development of antimicrobial and antifungal agents. The mechanism is often attributed to the ability of these molecules to act as Michael acceptors after in-vivo deamination, allowing them to alkylate essential thiols in microbial enzymes.[5]

Studies on various arylpropanoids have demonstrated potent activity against dermatophytes, a group of fungi responsible for common skin infections.[10]

Table 2: Antifungal Activity of Propiophenone and Morpholine Analogues

| Compound Class/Analogue | Target Organism | MIC (μg/mL) | Reference |

| α-Bromopropiophenone | Trichophyton rubrum | 0.5 - 1.0 | [10] |

| α-Bromopropiophenone | Microsporum canis | 0.5 - 1.0 | [10] |

| Sila-fenpropimorph analogue (24) | Candida albicans | 0.25 - 0.5 | [11] |

| Fenpropimorph (Reference) | Candida albicans | 8 - 16 | [11] |

| Fluconazole (Reference) | Candida albicans | 1 - 4 | [11] |

The data highlights that modifications, such as the introduction of a halogen at the α-position or the incorporation of silicon into a morpholine-containing structure (sila-fenpropimorph), can dramatically enhance antifungal potency.[10][11] The sila-analogue, for instance, shows significantly greater activity than both the parent morpholine fungicide and the clinical standard, fluconazole.[11]

Cytotoxic Activity

One vendor reports that this compound is a potent inhibitor of HepG2 (human hepatoma) and microglia cells, where it is claimed to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α.[9] While this specific claim requires further validation in peer-reviewed literature, the broader class of Mannich bases is frequently investigated for anticancer properties. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify a compound's potency in inhibiting cancer cell proliferation.[12]

For example, novel 1,3-diphenylpropan-1-one derivatives bearing a morpholinylethoxy side chain have been synthesized and evaluated for their cytotoxic effects on breast cancer cells, demonstrating the potential of this scaffold in oncology research.[7]

Role in Drug Discovery and Development

Beyond the intrinsic activity of its analogues, the 3-amino-1-phenylpropan-1-one scaffold is a critical building block for synthesizing more complex pharmaceutical agents. The reduction of the ketone in this scaffold yields a 3-amino-1-phenylpropan-1-ol core, which is central to several blockbuster drugs.

This highlights a common strategy in drug development: a simple, readily accessible core structure (like a Mannich base) serves as the starting point for multi-step syntheses of complex, high-value active pharmaceutical ingredients (APIs).

Caption: Figure 2: A generalized workflow for drug discovery, where a core scaffold like this compound serves as the starting point for analogue synthesis and subsequent evaluation.

Conclusion and Future Directions

This compound stands as a testament to the enduring utility of the Mannich reaction in medicinal chemistry. While not a drug itself, it represents a privileged scaffold with significant untapped potential. The diverse biological activities—ranging from anticonvulsant to antifungal to potential anti-inflammatory effects—exhibited by its close analogues underscore the value of this chemical architecture.

Future research should focus on several key areas:

-

Systematic SAR Studies: A comprehensive synthesis and evaluation of derivatives with systematic modifications to the phenyl and morpholine rings are needed to build robust QSAR models for anticonvulsant and antifungal activities.

-

Mechanism of Action: For the most potent analogues, detailed mechanistic studies are required to identify specific molecular targets (e.g., specific ion channels, fungal enzymes) to move beyond phenotypic screening.

-

Exploration of New Therapeutic Areas: Given the preliminary data on cytokine inhibition, a focused investigation into the anti-inflammatory and immunomodulatory potential of this scaffold is warranted.

By leveraging modern synthetic techniques and high-throughput screening, the this compound core can continue to serve as a valuable starting point for the discovery of next-generation therapeutic agents.

References

-

Dimmock, J. R., et al. (2010). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 122(1), 21-36. Available at: [Link]

-

Gogoi, P., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. Available at: [Link]

- Adams, R., & Trost, B. M. (Eds.). (1942). Organic Reactions (Vol. 1). John Wiley & Sons.

-

Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins. Archiv der Pharmazie, 344(11), 710-720. Available at: [Link]

-

Singh, S., et al. (2014). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 57(9), 3746-3761. Available at: [Link]

-

Kaur, H., et al. (2016). Anti-Candida Activity of 4-Morpholino-5-Nitro- and 4,5-Dinitro-Imidazole Derivatives. Molecules, 21(8), 1057. Available at: [Link]

- U.S. Patent No. 2,816,929. (1957). Process for beta-diethylaminopropiophenone. Google Patents.

-

Gul, H. I., et al. (2002). Synthesis and Evaluation of Anticonvulsant Activities of Some Bis Mannich Bases and Corresponding Piperidinols. Arzneimittelforschung, 52(12), 863-869. Available at: [Link]

-

Povarov, L. S. (2018). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules, 23(11), 2947. Available at: [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics. Available at: [Link]

-

Cantrell, C. L., et al. (2005). In vitro evaluation of antifungal properties of phenylpropanoids and related compounds acting against dermatophytes. Journal of Basic Microbiology, 45(6), 447-455. Available at: [Link]

- Chinese Patent No. CN1171398A. (1998). Process for preparing morpholine hydrochloride as precursor of monoxydine. Google Patents.

-

Jaros, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13029. Available at: [Link]

-

de Oliveira, C. M. A., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Antibiotics, 11(11), 1546. Available at: [Link]

-

Obniska, J., et al. (2012). Synthesis and Anticonvulsant Activity of New N-Mannich Bases Derived From 3-(2-fluorophenyl)- And 3-(2-bromophenyl)-pyrrolidine-2,5-diones. Part II. Bioorganic & Medicinal Chemistry, 20(15), 4735-4742. Available at: [Link]

-

Sari, Y. N., et al. (2022). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Pharmacognosy Journal, 14(2), 263-268. Available at: [Link]